

# The Dawn of a New Antifungal Era: The Discovery and Origin of Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |
|----------------------|---------------------|-----------|--|--|
| Compound Name:       | Antifungal agent 91 |           |  |  |
| Cat. No.:            | B12381082           | Get Quote |  |  |

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections as a significant cause of morbidity and mortality, particularly in immunocompromised individuals, has underscored the urgent need for novel antifungal agents. For decades, the therapeutic arsenal was limited to agents targeting the fungal cell membrane, such as polyenes and azoles. The discovery of the echinocandins marked a paradigm shift in antifungal therapy, introducing a new class of drugs with a unique mechanism of action, potent fungicidal activity against key pathogens, and a favorable safety profile. This technical guide provides an in-depth exploration of the discovery, origin, and core scientific principles underlying the echinocandin class of antifungal agents.

## A Serendipitous Discovery from Nature's Laboratory

The story of the echinocandins begins in the 1970s with the screening of natural products derived from fungal fermentation. In 1974, the first member of this class, echinocandin B, was isolated from the fungus Aspergillus delacroxii (formerly Aspergillus nidulans var. echinolatus) [1]. While demonstrating promising antifungal activity, its clinical development was hampered by a high degree of hemolytic toxicity[2][3]. This initial discovery, however, paved the way for further exploration of structurally related compounds.

A significant breakthrough came with the isolation of pneumocandins from the fungus Glarea lozoyensis. One of these, pneumocandin  $B_0$ , exhibited a better therapeutic profile and became the foundation for the development of the first clinically successful echinocandin, caspofungin



(MK-0991)[3][4]. This pioneering work by Merck researchers involved the semi-synthetic modification of the natural product to enhance its efficacy and reduce toxicity[5].

Subsequent research efforts led to the discovery and development of other semi-synthetic echinocandins, including micafungin, derived from a fermentation product of Coleophoma empetri, and anidulafungin, a derivative of a fermentation product of Aspergillus echinulatus[5] [6]. These agents, all administered intravenously, became mainstays in the treatment of invasive candidiasis and aspergillosis[2][7][8].

A more recent advancement in this field is the discovery of enfumafungin, a novel triterpene glycoside isolated from an endophytic fungus, Hormonema species[9][10][11]. This natural product also inhibits (1,3)- $\beta$ -D-glucan synthase and, through semi-synthetic optimization, led to the development of ibrexafungerp, the first orally bioavailable glucan synthase inhibitor[10][11] [12].

## Mechanism of Action: Targeting the Fungal Cell Wall

Echinocandins exert their antifungal effect through a highly specific mechanism: the noncompetitive inhibition of the enzyme  $\beta$ -(1,3)-D-glucan synthase[2][3][4][7]. This enzyme is a critical component of the fungal cell wall, responsible for the synthesis of  $\beta$ -(1,3)-D-glucan, a polysaccharide that provides structural integrity to the cell wall[3][8]. Mammalian cells lack a cell wall and, consequently, do not possess this enzyme, which accounts for the selective toxicity of echinocandins towards fungi[4].

The inhibition of  $\beta$ -(1,3)-D-glucan synthesis leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress and lysis, ultimately resulting in cell death. This mechanism is fungicidal against most species of Candida and fungistatic against Aspergillus species[2][3][7].

The following diagram illustrates the signaling pathway and the point of intervention by echinocandins.





Click to download full resolution via product page

Caption: Mechanism of action of echinocandins.

## Quantitative Data: In Vitro Susceptibility

The efficacy of antifungal agents is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges for caspofungin, micafungin, and anidulafungin against common Candida species, as established by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Caspofungin MIC Distribution against Candida Species[13]

| Candida Species | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) | MIC Range (μg/mL) |
|-----------------|---------------|---------------------------|-------------------|
| C. albicans     | 0.06          | 0.12                      | ≤0.015 - 2        |
| C. glabrata     | 0.06          | 0.12                      | ≤0.015 - 2        |
| C. parapsilosis | 1             | 2                         | 0.06 - 4          |
| C. tropicalis   | 0.06          | 0.12                      | ≤0.015 - 2        |
| C. krusei       | 0.12          | 0.25                      | ≤0.015 - 1        |

Table 2: Micafungin MIC Distribution against Candida Species[14]



| Candida Species | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) | MIC Range (μg/mL) |
|-----------------|---------------|---------------------------|-------------------|
| C. albicans     | 0.008         | 0.016                     | ≤0.002 - 0.032    |
| C. glabrata     | 0.008         | 0.016                     | ≤0.002 - 0.032    |
| C. parapsilosis | 0.25          | 0.5                       | 0.032 - 1         |
| C. tropicalis   | 0.032         | 0.064                     | ≤0.002 - 0.25     |
| C. krusei       | 0.064         | 0.125                     | 0.016 - 0.25      |

Table 3: Anidulafungin MIC Distribution against Candida Species[14]

| Candida Species | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) | MIC Range (μg/mL) |
|-----------------|---------------|---------------------------|-------------------|
| C. albicans     | 0.016         | 0.032                     | ≤0.008 - 0.064    |
| C. glabrata     | 0.016         | 0.032                     | ≤0.008 - 0.064    |
| C. parapsilosis | 1             | 2                         | 0.125 - 4         |
| C. tropicalis   | 0.032         | 0.064                     | ≤0.008 - 0.25     |
| C. krusei       | 0.064         | 0.125                     | 0.016 - 0.25      |

# **Experimental Protocols**

# Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of results across different laboratories[15][16]. The broth microdilution method is a reference standard.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an echinocandin against a fungal isolate.

#### Materials:

96-well microtiter plates







- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Echinocandin stock solution
- Fungal inoculum suspension (adjusted to a specific turbidity)
- Spectrophotometer or microplate reader

#### Procedure:

- Drug Dilution: Prepare serial twofold dilutions of the echinocandin in RPMI-1640 medium directly in the microtiter plate.
- Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10<sup>6</sup> CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10<sup>3</sup> CFU/mL in the test wells.
- Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of the echinocandin that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be determined visually or by using a microplate reader[17].

The following diagram outlines the experimental workflow for the broth microdilution method.





Click to download full resolution via product page

Caption: Broth microdilution workflow for MIC determination.

## (1,3)-β-D-Glucan Synthase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Objective: To determine the 50% inhibitory concentration (IC<sub>50</sub>) of an echinocandin against (1,3)- $\beta$ -D-glucan synthase.

#### Materials:

Fungal cell membrane preparation (source of the enzyme)



- UDP-[14C]-glucose (radiolabeled substrate)
- Assay buffer (e.g., Tris-HCl, EDTA, dithiothreitol)
- · Echinocandin test compound
- Glass fiber filters
- Scintillation counter
- Trichloroacetic acid (TCA)

#### Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, fungal membrane preparation, and various concentrations of the echinocandin test compound.
- Initiation of Reaction: Start the enzymatic reaction by adding UDP-[14C]-glucose to the mixture.
- Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the synthesis of radiolabeled (1,3)-β-D-glucan.
- Termination of Reaction: Stop the reaction by adding cold TCA.
- Product Collection: Collect the acid-insoluble (1,3)-β-D-glucan product by vacuum filtration through a glass fiber filter. Wash the filter to remove any unincorporated radiolabeled substrate.
- Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
- IC<sub>50</sub> Determination: Plot the enzyme activity against the logarithm of the echinocandin concentration and determine the IC<sub>50</sub> value, which is the concentration of the compound that inhibits enzyme activity by 50%[18][19].



The following diagram illustrates the workflow for the (1,3)- $\beta$ -D-glucan synthase inhibition assay.





Click to download full resolution via product page

Caption: (1,3)-β-D-Glucan synthase inhibition assay workflow.

### Conclusion

The discovery of the echinocandins represents a landmark achievement in the field of antifungal drug development. Originating from natural products, these agents introduced a novel mechanism of action that has proven to be both potent and selective. The journey from the initial identification of echinocandin B to the development of semi-synthetic derivatives like caspofungin and the orally available ibrexafungerp showcases the power of natural product screening and medicinal chemistry in addressing critical unmet medical needs. For researchers and scientists in drug development, the story of the echinocandins serves as a compelling case study in the successful translation of a fundamental biological discovery into a clinically invaluable class of therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Echinocandins: structural diversity, biosynthesis, and development of antimycotics PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin Wikipedia [en.wikipedia.org]
- 3. Echinocandins structure, mechanism of action and use in antifungal therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Echinocandins: the newest class of antifungals PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Echinocandins: production and applications PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 9. The discovery of enfumafungin, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fungerps: discovery of the glucan synthase inhibitor enfumation and development of a new class of antifungal triterpene glycosides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | A review of the fernane-type triterpenoids as anti-fungal drugs [frontiersin.org]
- 12. Fungerps: discovery of the glucan synthase inhibitor enfumation and development of a new class of antifungal triterpene glycosides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and Micafungin: Analysis and Proposal for Interpretive MIC Breakpoints -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 16. njccwei.com [njccwei.com]
- 17. A Practical Guide to Antifungal Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [The Dawn of a New Antifungal Era: The Discovery and Origin of Echinocandins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381082#antifungal-agent-91-discovery-and-origin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com